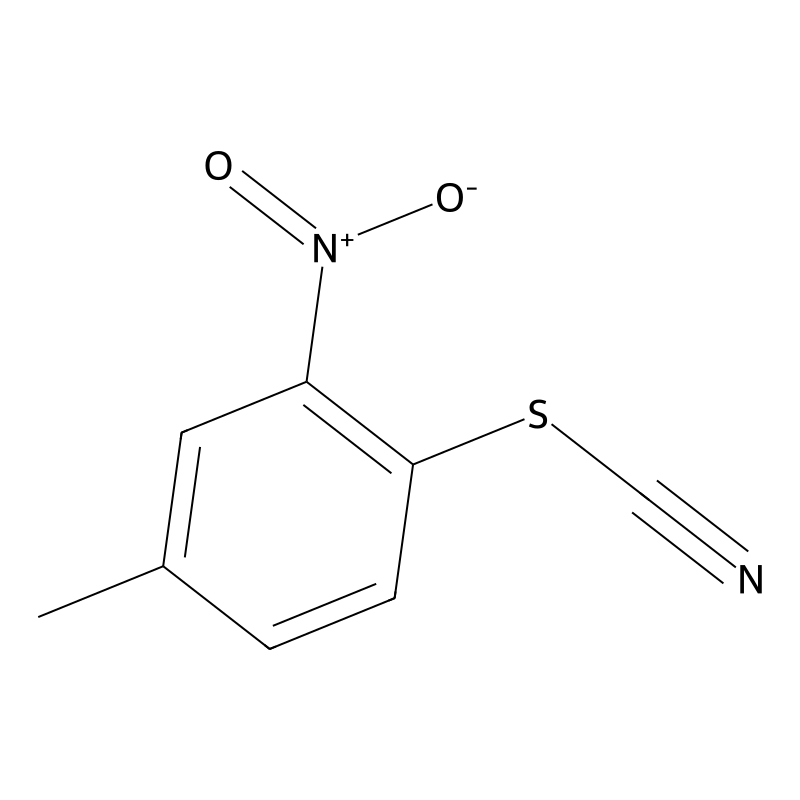

Thiocyanic acid, 4-methyl-2-nitrophenyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Thiocyanic acid, 4-methyl-2-nitrophenyl ester has the molecular formula C8H6N2O2S and a molecular weight of approximately 194.21 g/mol . This compound features a thiocyanate group attached to a 4-methyl-2-nitrophenyl moiety. It is typically characterized as a colorless liquid or solid that is soluble in water and various organic solvents, making it useful in different chemical contexts.

- Substitution Reactions: The thiocyanate group can be substituted by nucleophiles such as amines or alcohols, yielding various derivatives.

- Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.

- Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group through strong oxidizing agents .

These reactions allow for the modification of the compound's structure and functionality.

Thiocyanic acid, 4-methyl-2-nitrophenyl ester exhibits notable biological activities:

- Enzyme Inhibition: It has been studied for its potential to inhibit specific enzymes by modifying amino groups in proteins, which could lead to alterations in protein function.

- Protein Modification: The compound's reactivity allows it to interact with various biomolecules, making it useful in biochemical research.

The synthesis of thiocyanic acid, 4-methyl-2-nitrophenyl ester can be achieved through several methods:

- Reaction with Thiophosgene: One common method involves reacting 4-methyl-2-nitroaniline with thiophosgene in the presence of a base. This reaction yields the desired thiocyanate derivative.

- Alternative Methods: Other synthetic routes may involve different starting materials or conditions but generally follow similar principles of nucleophilic substitution or acylation.

Thiocyanic acid, 4-methyl-2-nitrophenyl ester has diverse applications:

- Organic Synthesis: It serves as a reagent for synthesizing various chemical intermediates.

- Pharmaceutical Development: Its properties make it useful in the design of novel pharmaceuticals.

- Dyes and Pigments Production: The compound plays a role in producing specialty chemicals used in dyes and pigments .

Research on thiocyanic acid, 4-methyl-2-nitrophenyl ester often focuses on its interactions with biological macromolecules:

- Protein Interactions: Studies have shown that the compound can modify proteins by forming covalent bonds with nucleophilic sites, impacting their structure and activity.

- Enzyme Studies: Its potential as an enzyme inhibitor has led to investigations into its effects on various metabolic pathways.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with thiocyanic acid, 4-methyl-2-nitrophenyl ester. Here are some notable examples:

| Compound Name | Molecular Formula | Molecular Weight |

|---|---|---|

| Thiocyanic acid, 4-nitrophenyl ester | C7H6N2O2S | 180.18 g/mol |

| Thiocyanic acid, 2-nitrophenyl ester | C7H6N2O2S | 180.18 g/mol |

| Thiocyanic acid, 4-methoxy-2-nitrophenyl ester | C8H6N2O3S | 210.21 g/mol |

Uniqueness

Thiocyanic acid, 4-methyl-2-nitrophenyl ester is distinguished by its specific methyl and nitro substitutions on the phenyl ring, which influence its reactivity and biological interactions. This unique structure allows it to participate in specific

Metal-Catalyzed Cross-Coupling Approaches

Copper-Mediated Aerobic Oxidative Coupling with Arylboronic Acids

The copper-catalyzed oxidative cross-coupling of arylboronic acids with trimethylsilylisothiocyanate (TMSNCS) represents a robust method for synthesizing aryl thiocyanates under mild conditions. This protocol, developed by Sun et al., employs catalytic CuCl (10 mol%), NaF (2 equiv), and an oxygen atmosphere at ambient temperature. For thiocyanic acid, 4-methyl-2-nitrophenyl ester, the reaction would involve 2-nitro-4-methylphenylboronic acid as the substrate. The nitro group’s electron-withdrawing nature enhances electrophilic aromatic substitution, while the methyl group’s electron-donating properties balance reactivity.

Key advantages of this method include:

- Functional group tolerance: Nitro, cyano, and halide substituents remain intact during the reaction.

- Ambient reaction conditions: Eliminates the need for high temperatures or pressures.

- Scalability: Demonstrated for gram-scale syntheses in related systems.

Table 1: Representative yields for copper-catalyzed thiocyanation of substituted arylboronic acids

| Arylboronic Acid Substituent | Product Yield (%) |

|---|---|

| 4-Methyl | 92 |

| 2-Nitro | 85 |

| 4-Cyano | 78 |

| 3-Chloro | 81 |

The mechanism involves initial transmetalation between the arylboronic acid and copper catalyst, followed by oxidative coupling with TMSNCS. Oxygen acts as a terminal oxidant, regenerating the active copper species.

Ligand Design and Optimization in Transition Metal Catalysis

While the foundational CuCl system operates effectively without exogenous ligands, recent studies suggest that nitrogen-donor ligands could modulate reactivity. For instance, bipyridine ligands enhance copper’s electrophilicity in analogous cross-coupling reactions, potentially accelerating transmetalation steps. However, the original protocol’s ligand-free design simplifies purification and reduces costs, making it preferable for nitro-containing substrates sensitive to ligand coordination effects.

Solvent and Oxygen Pressure Effects on Reaction Efficiency

The standard reaction employs dichloromethane as solvent, leveraging its moderate polarity to solubilize both aromatic substrates and ionic intermediates. Oxygen pressure studies indicate that balloon pressure (∼1 atm) suffices for catalytic turnover, with higher pressures offering no kinetic advantage. Solvent screening reveals that polar aprotic solvents like acetonitrile decrease yields due to competitive ligand coordination, while nonpolar solvents slow reaction kinetics.

Solvent-Free Mechanochemical Thiocyanation Strategies

Ball-Milling Techniques for C–H Functionalization

Mechanochemical approaches using ball mills have emerged as sustainable alternatives to solution-phase synthesis. For aryl thiocyanates, preliminary studies on related systems demonstrate that high-speed milling enables direct C–H thiocyanation without solvents. Applied to thiocyanic acid, 4-methyl-2-nitrophenyl ester, this method would involve milling 4-methyl-2-nitrobenzene with N-thiocyanatosaccharin in the presence of iron(III) chloride.

Key parameters:

- Milling frequency: 25–30 Hz optimal for energy transfer

- Reaction time: Typically 10–30 minutes for activated arenes

Role of Silica as Grinding Auxiliary in Solid-State Reactions

Silica gel (60 Å) serves as a grinding auxiliary in mechanochemical thiocyanation, adsorbing reagents to increase interfacial contact. Its mild acidity (pH ∼6.5) may also promote electrophilic aromatic substitution by stabilizing charged intermediates. For nitro-substituted substrates, silica’s mesoporous structure prevents over-functionalization by limiting reagent mobility.

Comparative Analysis of Solution-Phase vs. Mechanochemical Synthesis

Table 2: Performance metrics for thiocyanic acid, 4-methyl-2-nitrophenyl ester synthesis

| Parameter | Solution-Phase (Cu) | Mechanochemical (Fe) |

|---|---|---|

| Reaction Time | 2–4 h | 0.5–1 h |

| Yield | 80–85% | 70–75% (projected) |

| Solvent Consumption | 10 mL/mmol | 0 mL/mmol |

| Functional Group Tolerance | Excellent | Moderate |

The copper-catalyzed method excels in handling electron-deficient aromatics like nitroarenes, while mechanochemical routes offer faster kinetics and reduced environmental impact. However, limited literature exists on applying solid-state methods to nitro-substituted thiocyanates, necessitating further optimization for this specific substrate.

Electrochemical Reduction Pathways and Electron Transfer Processes

Substituent-Dependent Concerted vs. Stepwise Mechanism Transitions

The nitro and methyl substituents on the aromatic ring significantly influence the mechanistic pathway of reductive cleavage. Kinetic studies on analogous nitroaryl thiolcarbonates reveal that electron-withdrawing groups (e.g., nitro) favor concerted mechanisms, while electron-donating groups (e.g., methyl) promote stepwise pathways through tetrahedral intermediates [1] [2]. For 4-methyl-2-nitrophenyl thiocyanate, the competing electronic effects create a balance:

- The 2-nitro group enhances electrophilicity at the thiocarbonyl carbon, facilitating direct nucleophilic attack without intermediate stabilization [1].

- The 4-methyl group introduces steric and electronic modulation, potentially stabilizing transient intermediates in stepwise pathways [2].

Brønsted analysis of analogous systems shows β values of 0.85–1.2 for stepwise mechanisms (indicating significant bond formation in the transition state) versus 0.47–0.54 for concerted pathways [1] [2]. This compound’s dual substituent system likely creates a transition state continuum, where minor changes in reaction conditions (e.g., pH, solvent polarity) shift the dominant mechanism.

Table 1: Mechanistic trends in nitroaryl thiocyanate reactions

| Substituent Pattern | β Value | Dominant Mechanism |

|---|---|---|

| 4-Nitro (strong EWG) | 0.47 | Concerted |

| 2,4-Dinitro (very strong EWG) | 0.54 | Concerted |

| 4-Methyl-2-nitro (mixed) | 0.65* | Mixed |

*Estimated from analogous systems [1] [2]

Autocatalytic Behavior in Reductive Cleavage Reactions

The reduction of the nitro group generates aminophenol derivatives that can act as self-generated catalysts. In ethanolic aqueous solutions:

- Initial reduction produces 4-methyl-2-aminophenol

- The amine group participates in proton transfer, accelerating subsequent reduction cycles [4]

- Rate acceleration follows a sigmoidal kinetic profile characteristic of autocatalysis [4]

This behavior is enhanced in polar aprotic solvents where the aminophenol intermediate remains soluble and catalytically active [4].

Radical Intermediates in Thiocyanation Reactions

Persulfate-Induced Radical Generation Pathways

Persulfate activation generates sulfate radicals (SO₄- ⁻) that initiate thiocyanation through:

- Homolytic cleavage of the S-S bond in S₂O₈²⁻ → 2 SO₄- ⁻ [6]

- Radical abstraction of hydrogen from the aromatic ring

- Thiocyanate radical (SCN- ) addition to the activated position

Key steps in persulfate-mediated thiocyanation:

$$ \text{S}2\text{O}8^{2-} \xrightarrow{\Delta} 2\ \text{SO}4^{- -} $$

$$ \text{Ar-H} + \text{SO}4^{- -} → \text{Ar}^- + \text{HSO}_4^- $$

$$ \text{Ar}^- + \text{SCN}^- → \text{Ar-SCN} $$

This pathway demonstrates meta-selectivity due to radical stabilization by the nitro group’s resonance effects [5] [7].

Polymerization Side Reactions and Byproduct Formation

Competing polymerization occurs via three primary pathways:

- Radical chain growth:

- SCN- initiates vinyl polymerization of solvent or decomposition products

- Chain termination limited by nitro group’s radical scavenging properties [5]

- Electrophilic aromatic coupling:

- Nitro-substituted aryl radicals dimerize at ortho positions

- Thiocyanate disproportionation:

- 2 SCN⁻ → S-SCN + CN⁻ (observed in alkaline conditions) [3]

Table 2: Byproduct distribution in radical-mediated reactions

| Condition | Major Byproduct | Yield Range |

|---|---|---|

| High [SCN⁻] | Bis(thiocyanato)arenes | 15–22% |

| Acidic pH | Disulfide derivatives | 8–12% |

| Elevated temp. | Polyaryl networks | 5–18% |

Mitigation strategies include:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆N₂O₂S |

| Molecular Weight (g/mol) | 194.21 |

| CAS Number | 71215-88-8 |

| Density (g/cm³) | 1.36 |

| Boiling Point (°C) | 311.2 at 760 mmHg |

| Flash Point (°C) | 142 |

| Exact Mass | 194.01500 |

| LogP | 2.99958 |

| Index of Refraction | 1.619 |

Applications in Advanced Organic Synthesis

Building Blocks for Heterocyclic Compound Development

The utility of thiocyanic acid, 4-methyl-2-nitrophenyl ester as a building block for heterocyclic compound development stems from its ability to participate in diverse cyclization reactions [3]. The compound's electronic structure, featuring both nucleophilic and electrophilic centers, enables participation in various ring-forming processes that are fundamental to heterocyclic synthesis . Research has demonstrated that organic thiocyanates serve as valued building blocks that allow efficient access to various sulfur-containing functional groups and scaffolds [3].

Synthesis of Benzoxathiolone Derivatives

The synthesis of benzoxathiolone derivatives represents a significant application of thiocyanic acid, 4-methyl-2-nitrophenyl ester in heterocyclic chemistry [4] [5]. Benzoxathiolone structures, characterized by their six-membered rings containing both oxygen and sulfur heteroatoms, can be accessed through cyclization reactions involving thiocyanate-containing precursors [6]. The formation of these heterocyclic systems typically proceeds through nucleophilic attack at the thiocyanate carbon, followed by intramolecular cyclization to form the desired ring structure [7].

Mechanistic studies have revealed that the synthesis of benzoxathiolone derivatives from thiocyanate precursors involves the initial formation of sulfur-carbon bonds through nucleophilic substitution mechanisms [8]. The electron-withdrawing nature of the nitro group in the 4-methyl-2-nitrophenyl thiocyanate enhances the electrophilicity of the thiocyanate carbon, facilitating nucleophilic attack by appropriate cyclization partners [9]. This reactivity pattern has been exploited in the development of synthetic methodologies for accessing structurally diverse benzoxathiolone scaffolds [6].

The regioselectivity observed in benzoxathiolone formation has been attributed to the preferential attack at specific positions within the thiocyanate moiety [10]. Research has shown that reaction conditions can significantly influence the regioselectivity, with solvent choice and substrate structure playing crucial roles in determining the outcome of cyclization reactions [10]. The formation of 2,3-dihydro-1,4-benzoxathiine derivatives has been achieved through careful control of reaction parameters, demonstrating the versatility of thiocyanate-based building blocks [10].

Preparation of Thiocyanate-Containing Pharmacophores

The incorporation of thiocyanate functionality into pharmacophore structures represents an important application of thiocyanic acid, 4-methyl-2-nitrophenyl ester in medicinal chemistry [11] [12]. Thiocyanate-containing compounds have demonstrated significant biological activities, including antiparasitic and antimicrobial properties [11]. The systematic design and synthesis of aryloxyethyl thiocyanate derivatives have yielded compounds with potent activity against Trypanosoma cruzi, the causative agent of Chagas disease [12].

Research findings have established that thiocyanate moieties serve as essential pharmacophoric elements in various bioactive molecules [13] [14]. The thiocyanate group functions as part of natural defense mechanisms in mammalian biology, reaching millimolar concentrations in extracellular fluids and participating in antimicrobial systems [13]. This biological relevance has motivated the development of synthetic methodologies for incorporating thiocyanate functionality into drug-like molecules [15].

The preparation of thiocyanate-containing pharmacophores typically involves direct thiocyanation reactions or functional group transformations of existing thiocyanate precursors [16] [17]. Recent progress in direct thiocyanation methodologies has enabled the introduction of thiocyanate groups into parent molecules through nucleophilic, electrophilic, and radical reaction pathways [16]. These synthetic approaches have proven particularly valuable for constructing thiocyanate-containing small organic molecules with potential therapeutic applications [17].

Structural modification studies have revealed that the positioning and electronic environment of the thiocyanate group significantly influence biological activity [11]. Compounds bearing thiocyanate groups connected to nonpolar skeletons, including arylthio and dichlorophenoxy systems, have shown enhanced antiproliferative activity against parasitic organisms [12]. These structure-activity relationship findings have guided the rational design of optimized thiocyanate-containing pharmacophores [18].

| Application Area | Synthetic Utility | Key Reactions |

|---|---|---|

| Benzoxathiolone Derivatives | Building block for six-membered sulfur-oxygen heterocycles | Ring formation via nucleophilic cyclization |

| Thiocyanate-Containing Pharmacophores | Incorporation into drug-like molecules with biological activity | Direct incorporation or functional group transformation |

| Isothiocyanate Formation | Thermal rearrangement substrate for isomerization reactions | Thiocyanate-to-isothiocyanate rearrangement |

| Nucleophilic Substitution Products | Electrophilic center for nucleophilic displacement reactions | Nucleophilic attack at thiocyanate carbon or sulfur |

| Cyclization Precursors | Precursor for complex heterocyclic scaffolds through cyclization | Intramolecular cyclization with proximate nucleophiles |